4-((4-chlorophenyl)sulfonyl)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-chlorophenyl)sulfonyl)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)butanamide is a complex organic compound that features a sulfonyl group, a thiazole ring, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-chlorophenyl)sulfonyl)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)butanamide typically involves multiple steps:
Formation of the thiazole ring: This can be achieved by reacting 5-chlorothiophene-2-carboxylic acid with thioamide under acidic conditions.
Sulfonylation: The 4-chlorophenylsulfonyl chloride is reacted with the thiazole derivative in the presence of a base such as triethylamine.
Amidation: The final step involves the reaction of the sulfonylated thiazole with butanoyl chloride to form the butanamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The chlorophenyl and chlorothiophene groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include thiols or sulfides.
Substitution: Products depend on the nucleophile used but can include various substituted derivatives.
Scientific Research Applications
4-((4-chlorophenyl)sulfonyl)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)butanamide has several applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-((4-chlorophenyl)sulfonyl)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby inhibiting their function. The thiazole ring may also interact with specific binding sites, enhancing the compound’s specificity and potency.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-chlorophenyl)sulfonyl)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)acetamide
- 4-((4-chlorophenyl)sulfonyl)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)propionamide
Uniqueness
4-((4-chlorophenyl)sulfonyl)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorophenyl and chlorothiophene groups enhances its potential for diverse applications compared to similar compounds.
Biological Activity
4-((4-chlorophenyl)sulfonyl)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Thiazole Ring : This is achieved by reacting 5-chlorothiophene-2-carboxylic acid with thioamide under acidic conditions.
- Sulfonylation : The thiazole derivative is treated with 4-chlorophenylsulfonyl chloride in the presence of a base such as triethylamine.
- Amidation : The final step involves the reaction of the sulfonylated thiazole with butanoyl chloride to yield the desired butanamide derivative.
The biological activity of this compound can be attributed to its interaction with specific molecular targets, particularly enzymes and receptors. The sulfonyl group acts as an electrophile, forming covalent bonds with nucleophilic sites on proteins, which can inhibit their function. Additionally, the thiazole ring enhances specificity and potency by interacting with particular binding sites.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit moderate to good anticancer activity. In vitro studies have shown that derivatives containing thiazole structures can inhibit the growth of various cancer cell lines, including breast carcinoma (MCF-7) and lung carcinoma (A549). For example, a study demonstrated that a related thiazole compound had an EC50 value of 10.28 µg/mL against HEPG2 cancer cells .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. It has shown potential in inhibiting lipoxygenase activity, which is crucial in inflammatory processes. One study reported that a derivative exhibited an IC50 value of 20.72 µM for lipoxygenase inhibition, indicating significant anti-inflammatory potential .
Antimicrobial Activity
In addition to anticancer and anti-inflammatory effects, compounds with similar structures have demonstrated antimicrobial activity against various bacterial strains. For instance, a related study found significant antibacterial effects against S. aureus and E. coli, with MIC values ranging from 8.18 to 11.73 µM .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is beneficial:
Compound Name | Biological Activity | EC50/MIC Values |
---|---|---|
This compound | Anticancer, Anti-inflammatory | EC50: 10.28 µg/mL (HEPG2) |
4-((4-chlorophenyl)sulfonyl)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)acetamide | Anticancer | IC50: 0.06 µM (DHFR inhibition) |
4-trifluoromethylphenyl derivatives | Anticancer | Higher activity than doxorubicin |
Case Studies
- Anticancer Study : A recent investigation into thiazole derivatives revealed that certain modifications significantly enhanced anticancer activity against multiple cell lines. The study utilized MTT assays to evaluate cytotoxicity and found that specific substitutions led to improved efficacy compared to standard chemotherapeutics .
- Inflammation Model : In an animal model of inflammation, derivatives similar to our target compound were tested for their ability to reduce edema and inflammatory markers, showing promising results that warrant further exploration in clinical settings .
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O3S3/c18-11-3-5-12(6-4-11)27(23,24)9-1-2-16(22)21-17-20-13(10-25-17)14-7-8-15(19)26-14/h3-8,10H,1-2,9H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCHYBNWOCYATE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.